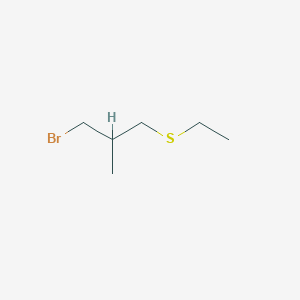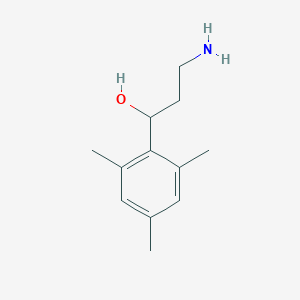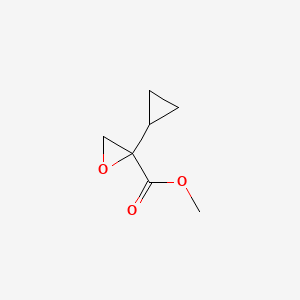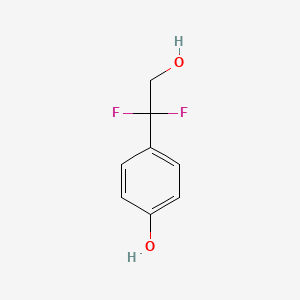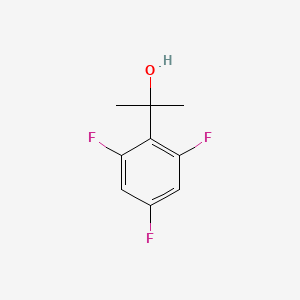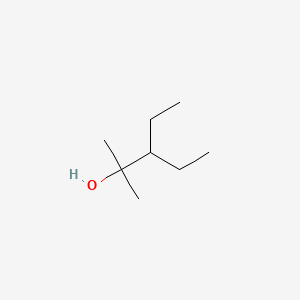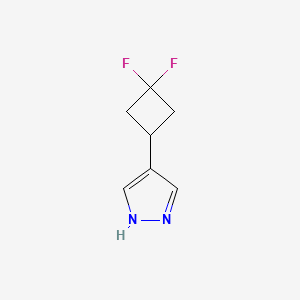
4-(3,3-difluorocyclobutyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluorocyclobutyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-difluorocyclobutyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall process.
化学反応の分析
Types of Reactions
4-(3,3-Difluorocyclobutyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of difluorocyclobutyl-pyrazole carboxylic acids.
Reduction: Formation of difluorocyclobutyl-pyrazole alcohols.
Substitution: Formation of halogenated difluorocyclobutyl-pyrazole derivatives.
科学的研究の応用
4-(3,3-Difluorocyclobutyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 4-(3,3-difluorocyclobutyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 4-(3,3-Difluorocyclobutyl)pyridine
- 1-Bromo-4-(3,3-difluorocyclobutyl)benzene
- (3,3-Difluorocyclobutyl)methanol
Uniqueness
4-(3,3-Difluorocyclobutyl)-1H-pyrazole is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
4-(3,3-difluorocyclobutyl)-1H-pyrazole |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)1-5(2-7)6-3-10-11-4-6/h3-5H,1-2H2,(H,10,11) |
InChIキー |
CMZBSDLJOANEQN-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


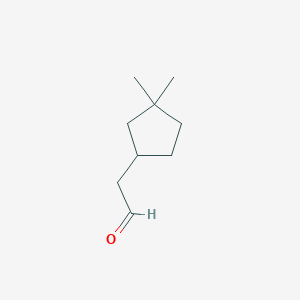
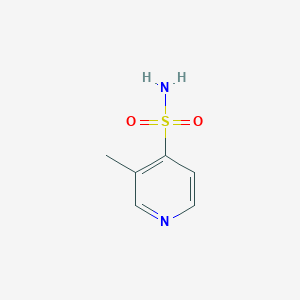
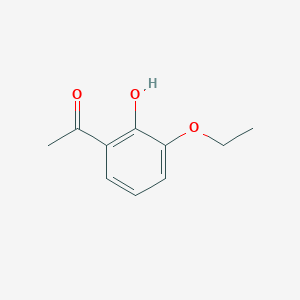
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
